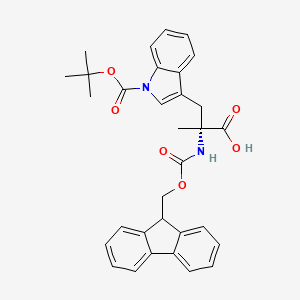

FMoc-alpha-Me-D-Trp(Boc)-OH

Descripción general

Descripción

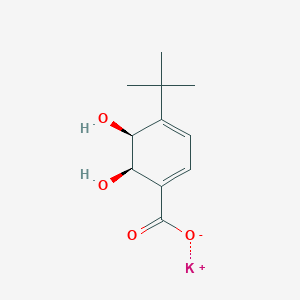

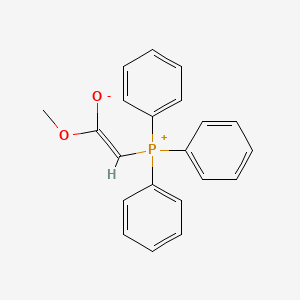

FMoc-alpha-Me-D-Trp(Boc)-OH is an amino acid derivative that is widely used in the synthesis of peptides and proteins. It is a derivative of the naturally occurring amino acid tryptophan and is used in both organic and inorganic synthesis. FMoc-alpha-Me-D-Trp(Boc)-OH is a versatile building block for peptide and protein synthesis due to its stability, high reactivity, and low cost. It is also known for its ability to form strong bonds with other molecules, making it a useful tool for scientists in various disciplines.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modifications

FMoc-alpha-Me-D-Trp(Boc)-OH plays a crucial role in the synthesis and modification of peptides. Its use in solid-phase peptide synthesis (SPPS) allows for the incorporation of unnatural amino acids and the modification of peptides, enabling the construction of highly specific and functional molecules for research purposes.

Epimerization Suppression : Epimerization during coupling, particularly with unnatural amino acids like D-Ual, can be a significant challenge in peptide synthesis. The use of FMoc-alpha-Me-D-Trp(Boc)-OH, in combination with specific reaction protocols, has been shown to significantly suppress epimerization, thereby improving the yield and purity of the synthesized peptides (Zhenyu Zhang et al., 2001).

Modular Synthesis of Organic Molecules : FMoc-alpha-Me-D-Trp(Boc)-OH facilitates a modular approach for the synthesis of diverse organic molecules, demonstrating its versatility in constructing complex molecules with a wide range of applications, from drug discovery to materials science (R. Valerio et al., 2009).

Safety-Catch Linker for Peptide Synthesis : The use of safety-catch linkers in peptide synthesis, including those based on FMoc and Boc protection strategies, allows for the efficient synthesis of peptides with reduced risk of side reactions and improved overall yields (K. Nandhini et al., 2022).

Improvement of Peptide Solubility and Purification : Modifying the indole nucleus of tryptophan with FMoc-alpha-Me-D-Trp(Boc)-OH enhances the solubility of peptides, facilitating easier purification and potentially improving their bioavailability and efficacy in biological applications (Karolina Wahlström et al., 2009).

Chemical Synthesis and Ligand Design

FMoc-alpha-Me-D-Trp(Boc)-OH also finds application in the design and synthesis of ligands and other small molecules, highlighting its utility in creating targeted molecular interactions for scientific research.

Ligand Synthesis for Metal Complexing : The synthesis of building blocks like Fmoc-Lys(Bu4(t)-DTPA)-OH showcases the role of FMoc-alpha-Me-D-Trp(Boc)-OH in preparing peptides that serve as ligands for metal ions, which is critical for applications ranging from catalysis to imaging (J. Davies et al., 2002).

Chiral Phosphorus Enantiomer Differentiation : The differentiation of chiral phosphorus enantiomers using FMoc-alpha-Me-D-Trp(Boc)-OH demonstrates its utility in analytical chemistry, providing a convenient method for assessing the purity and composition of chiral phosphorus compounds (Yingchun Li et al., 2007).

Propiedades

IUPAC Name |

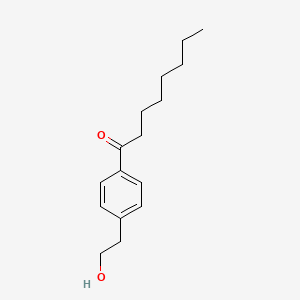

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJLYRFMUOEPT-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Me-L-Trp(Boc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)

![[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B3342495.png)